molecular formula C9H10INO3 B175356 Methyl 4-amino-3-iodo-5-methoxybenzoate CAS No. 180624-10-6

Methyl 4-amino-3-iodo-5-methoxybenzoate

Cat. No. B175356
M. Wt: 307.08 g/mol
InChI Key: QPFOTRQOKVIZIX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-iodo-5-methoxybenzoate” is a chemical compound with the molecular formula C9H10INO3 . It has a molecular weight of 307.09 and its IUPAC name is methyl 4-amino-3-iodo-5-methoxybenzoate .


Synthesis Analysis

The synthesis of “Methyl 4-amino-3-iodo-5-methoxybenzoate” involves several steps. One method involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride, triethylamine, and copper (I) chloride . The reaction is carried out at 0 - 20℃ for 1.5 hours . Another method involves the use of palladium diacetate, triethylamine, and triphenylphosphine in N,N-dimethyl-formamide at 85℃ .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-iodo-5-methoxybenzoate” consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is QPFOTRQOKVIZIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 4-amino-3-iodo-5-methoxybenzoate” can undergo various chemical reactions. For instance, it can be used in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate and 3,4,5,2’-tetramethoxybiphenyl .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-iodo-5-methoxybenzoate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.32, indicating its lipophilicity . It has a water solubility of 0.347 mg/ml .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-amino-3-iodo-5-methoxybenzoate and its derivatives are involved in various synthesis processes. For instance, the compound was used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, through a process that included methylation, ethylation, and oxidation stages (Wang Yu, 2008). Another example is its use in the industrial synthesis of metoclopramide, showcasing its relevance in the production of pharmaceutical compounds (M. Murakami, N. Inukai, A. Koda, K. Nakano, 1971).

Photodynamic Therapy Applications

A derivative of methyl 4-amino-3-iodo-5-methoxybenzoate has been synthesized and characterized for use in photodynamic therapy, a treatment approach for cancer. The synthesized compound showed promising properties as a Type II photosensitizer, crucial for effective cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Metabolism Studies

Studies on the metabolism of compounds similar to methyl 4-amino-3-iodo-5-methoxybenzoate have been conducted. For instance, research on Sporomusa ovata demonstrated the enzymatic cleavage of C-O bonds in methoxyaromatics, transferring the methyl to dl-tetrahydrofolate, highlighting the compound's role in metabolic pathways (E. Stupperich, R. Konle, 1993).

Safety And Hazards

“Methyl 4-amino-3-iodo-5-methoxybenzoate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has a GHS07 signal word of “Warning” and hazard statements of H302 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 4-amino-3-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFOTRQOKVIZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445524
Record name methyl 4-amino-3-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-iodo-5-methoxybenzoate

CAS RN

180624-10-6
Record name methyl 4-amino-3-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Liu, RC Larock - Tetrahedron, 2007 - Elsevier
… ICl in dichloromethane affords methyl 4-amino-3-iodo-5-methoxybenzoate in an 82% yield. Employing our standard reaction conditions on methyl 4-amino-3-iodo-5-methoxybenzoate, …
Number of citations: 134 www.sciencedirect.com
Z Liu - 2006 - search.proquest.com
Arynes are among the most intensively studied systems in chemistry. However, many aspects of the chemistry of these reactive intermediates are not well understood yet and their use …
Number of citations: 2 search.proquest.com
EN Patel - 2021 - search.proquest.com
Nitrogen heterocycles such as quinolines, benzothiazines, benzothiazoles, and indoles are widely found in nature and these compounds have significance in organic and medicinal …
Number of citations: 2 search.proquest.com

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